3-(3-Chlorophenyl)-1-methyl-1H-pyrazol-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Chlorophenyl)-1-methyl-1H-pyrazol-5-ol is a chemical compound characterized by its unique molecular structure, which includes a pyrazol ring substituted with a 3-chlorophenyl group and a hydroxyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Chlorophenyl)-1-methyl-1H-pyrazol-5-ol typically involves the reaction of 3-chlorophenylhydrazine with a suitable ketone or aldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which is then cyclized to form the pyrazol ring.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors to enhance efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time.
Types of Reactions:
Oxidation: The hydroxyl group in the compound can be oxidized to form a corresponding ketone or carboxylic acid derivative.
Reduction: The pyrazol ring can undergo reduction to form a pyrazoline derivative.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and amines are employed, often under high temperatures.
Major Products Formed:
Oxidation: 3-(3-Chlorophenyl)-1-methyl-1H-pyrazol-5-one
Reduction: 3-(3-Chlorophenyl)-1-methyl-1H-pyrazoline
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and receptor interactions. Medicine: Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-(3-Chlorophenyl)-1-methyl-1H-pyrazol-5-ol exerts its effects involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, while the pyrazol ring can participate in π-π interactions. The chlorine atom on the phenyl ring enhances the compound's binding affinity to certain biological targets.
Comparison with Similar Compounds
3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-ol
3-(2-Chlorophenyl)-1-methyl-1H-pyrazol-5-ol
3-(3-Bromophenyl)-1-methyl-1H-pyrazol-5-ol
Uniqueness: 3-(3-Chlorophenyl)-1-methyl-1H-pyrazol-5-ol is unique due to its specific substitution pattern on the phenyl ring, which influences its chemical reactivity and biological activity. The meta-position of the chlorine atom provides distinct electronic and steric effects compared to its ortho- and para-substituted analogs.
Properties
Molecular Formula |
C10H9ClN2O |
---|---|
Molecular Weight |
208.64 g/mol |
IUPAC Name |
5-(3-chlorophenyl)-2-methyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C10H9ClN2O/c1-13-10(14)6-9(12-13)7-3-2-4-8(11)5-7/h2-6,12H,1H3 |
InChI Key |
ZLKMNAYGOPNVRE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C=C(N1)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.